molecular formula C20H28ClNO4 B589161 N-Butyl Nor Scopolamine Hydrochloride CAS No. 22235-98-9

N-Butyl Nor Scopolamine Hydrochloride

Cat. No.: B589161
CAS No.: 22235-98-9
M. Wt: 381.897
InChI Key: SSLCPCNDUBUVAN-FDOJSRBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl Nor Scopolamine Hydrochloride is a quaternary ammonium compound derived from scopolamine . It is a white crystalline powder that is soluble in water . It is used as a pharmaceutical active substance in various research fields .


Molecular Structure Analysis

The molecular formula of this compound is C20H28ClNO4 . It has a molecular weight of 381.9 g/mol . The compound is a quaternary ammonium compound derived from scopolamine .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water . It has a molecular weight of 381.9 g/mol .

Mechanism of Action

Target of Action

N-Butyl Nor Scopolamine Hydrochloride, also known as Butylscopolamine, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .

Mode of Action

Butylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It binds to muscarinic M3 receptors in the gastrointestinal tract . This prevents acetylcholine from binding to and activating the receptors, which would otherwise result in contraction of the smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Butylscopolamine is the cholinergic signaling pathway . By antagonizing the muscarinic acetylcholine receptors, Butylscopolamine inhibits the parasympathetic nervous system, leading to a decrease in various body functions controlled by this system .

Pharmacokinetics

The pharmacokinetics of Butylscopolamine are characterized by its limited bioavailability when administered orally . The maximum drug concentration occurs approximately 0.5 hours after oral administration . A first-pass metabolism is suggested to occur after oral administration of Butylscopolamine, as only 2.6% of non-metabolized Butylscopolamine is excreted in urine .

Result of Action

The primary result of Butylscopolamine’s action is the reduction of spasms and related pain during abdominal cramping . By preventing the contraction of smooth muscle in the gastrointestinal tract, Butylscopolamine effectively reduces the discomfort caused by abdominal cramps .

Future Directions

Fixed-dose combinations of NSAIDs and spasmolytic drugs like N-Butyl Nor Scopolamine Hydrochloride are being developed and tested for the treatment of different types of pain . These combinations aim to improve the response in people with insufficient monotherapy, obtain a significant therapeutic effect and faster action with the use of smaller doses of individual drugs .

Properties

IUPAC Name

(9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18?,19?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLCPCNDUBUVAN-FDOJSRBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747279
Record name 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22235-98-9
Record name 9-Butyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.